2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 485402-40-2
VCID: VC2724047
InChI: InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H
SMILES: C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl.Cl
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17 g/mol

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

CAS No.: 485402-40-2

Cat. No.: VC2724047

Molecular Formula: C12H15Cl2N3

Molecular Weight: 272.17 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride - 485402-40-2

Specification

CAS No. 485402-40-2
Molecular Formula C12H15Cl2N3
Molecular Weight 272.17 g/mol
IUPAC Name 2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Standard InChI InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H
Standard InChI Key BBSXFIUYZUOQKD-UHFFFAOYSA-N
SMILES C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl.Cl
Canonical SMILES C1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl.Cl

Introduction

Chemical Identity and Basic Properties

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic organic compound characterized by a fused imidazole and pyridine ring system with a phenyl group attached at position 2 of the imidazole ring. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions. The tetrahydro modification of the pyridine portion creates a partially saturated ring system, contributing to its unique chemical reactivity and potential biological interactions .

Chemical Identifiers and Physical Properties

The compound is identified by several standard chemical identifiers as presented in Table 1:

PropertyValue
CAS Registry Number485402-40-2
Molecular FormulaC₁₂H₁₅Cl₂N₃
Molecular Weight272.17 g/mol
SMILES CodeC12=C(N=C(C3=CC=CC=C3)N2)CNCC1.Cl.Cl
MDL NumberMFCD29762534
Base Formula (without HCl)C₁₂H₁₃N₃
Base Molecular Weight199.26 g/mol

The compound appears as a solid at room temperature and demonstrates moderate solubility in organic solvents. The presence of the dihydrochloride salt form typically enhances water solubility compared to the free base form, making it more suitable for biological testing and pharmaceutical applications .

Structural Characteristics

The molecular structure of 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride comprises several key structural elements that determine its chemical and biological properties:

Core Scaffold

The compound features a bicyclic heterocyclic system consisting of:

  • An imidazole ring (five-membered ring containing two nitrogen atoms)

  • A fused tetrahydropyridine ring (six-membered ring containing one nitrogen atom that is partially saturated)

  • A phenyl substituent attached to position 2 of the imidazole ring

  • Two hydrochloride molecules forming the salt

The nitrogen atoms in the imidazole ring contribute to its basic character, allowing it to form stable salts with acids. The tetrahydropyridine portion provides conformational flexibility compared to fully aromatic systems, potentially influencing its binding interactions with biological targets.

Structural Comparison with Related Compounds

Several structurally related compounds share the imidazo[4,5-c]pyridine scaffold but differ in their substitution patterns or degree of saturation. Table 2 compares 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride with related compounds:

CompoundKey Structural DifferencesCAS NumberMolecular Weight
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochlorideReference compound485402-40-2272.17 g/mol
2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (free base)Lacks HCl salt783300-26-5199.25 g/mol
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridinePhenyl at position 4 instead of position 24875-39-2199.25 g/mol
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridineLacks phenyl groupNot specified123.16 g/mol
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridineMethyl group at N1 position; lacks phenyl group87673-88-9137.18 g/mol

This structural diversity within the tetrahydroimidazo[4,5-c]pyridine scaffold provides opportunities for structure-activity relationship studies and optimization of biological properties .

Synthesis Methods

The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride typically involves several key steps that can be adapted based on specific requirements and available starting materials.

General Synthetic Approach

Based on synthetic routes for similar compounds, the preparation of 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride typically involves the following key steps:

  • Formation of the imidazole ring through cyclization of appropriate precursors, often involving condensation of a diamine with a carbonyl compound under acidic or basic conditions

  • Introduction of the phenyl group at position 2 via nucleophilic substitution reactions

  • Formation of the fused ring system through intramolecular cyclization

  • Conversion to the dihydrochloride salt using hydrogen chloride in an appropriate solvent

Reaction Conditions

The specific reaction conditions for the synthesis of this compound typically include:

  • High-temperature conditions for cyclization reactions

  • Use of catalysts to facilitate reactions and improve yields

  • Controlled acidic environments for the formation of the dihydrochloride salt

  • Purification through recrystallization or chromatographic techniques

For industrial-scale production, optimized methods may include continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of specialized catalysts to increase yield and reduce reaction times.

Biological Activities and Mechanism of Action

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride and related derivatives demonstrate several notable biological activities that make them valuable subjects in medicinal chemistry research.

Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
Tetrahydroimidazo[4,5-c]pyridine derivativesE. coli15
Tetrahydroimidazo[4,5-c]pyridine derivativesS. aureus20
Tetrahydroimidazo[4,5-c]pyridine derivativesP. aeruginosa18

These antimicrobial properties suggest potential applications in developing novel antibacterial agents, particularly against resistant strains .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds in this class. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Table 4 presents typical IC50 values observed with related compounds:

Cell LineIC50 (µM)
HeLa25
HepG230
MCF-728

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on tetrahydroimidazo[4,5-c]pyridine derivatives have provided valuable insights into how structural modifications affect biological activity. These findings are essential for rational drug design and optimization.

Key SAR Findings

Research on tetrahydroimidazo[4,5-c]pyridine derivatives has revealed several important structure-activity relationships:

  • The unsubstituted tetrahydro-imidazo[4,5-c]pyridine exhibits activity comparable to benzimidazole, making it a good starting point for developing inhibitors

  • Introduction of a benzyl residue at the N5 position can improve activity by a factor of 60 compared to unsubstituted analogues

  • Cyclization creates a beneficial conformational preorganization that is mandatory for potency, as acyclic derivatives show significantly reduced activity

  • Addition of an extra methylene group can lead to decreased activity

  • Substitutions at the C4 position generally result in decreased activities compared to the unsubstituted analogue

These findings demonstrate the critical importance of the tetrahydroimidazo[4,5-c]pyridine core structure and highlight positions where modifications can enhance or diminish biological activity.

Research Applications and Future Directions

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride has several important research applications and potential future directions for development.

Comparison with Similar Heterocyclic Compounds

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride belongs to a broader class of heterocyclic compounds that share structural similarities but possess distinct chemical and biological properties.

Structural Relatives

Several structurally related compounds worth comparing include:

  • 2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine: Lacks the tetrahydro modification, leading to different chemical and biological properties

  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: The core structure without the phenyl substituent

  • 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: The free base form without the hydrochloride salt

  • 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride: Contains a chlorine atom on the phenyl ring that affects its reactivity and biological properties

The presence of both the phenyl group and the tetrahydro modification in 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride confers specific chemical reactivity and potential biological activities that are distinct from these related compounds.

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